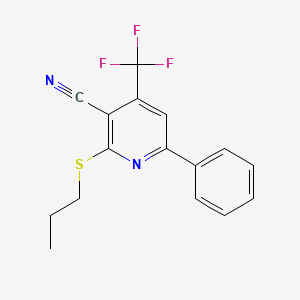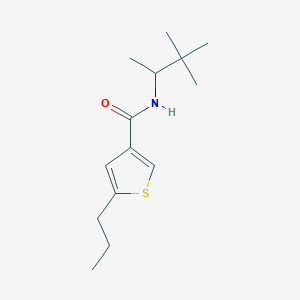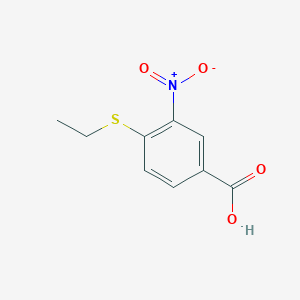![molecular formula C23H21N3O3S B4578444 N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)
N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea," typically involves the reaction of isocyanates with amines or other related methodologies that allow for the introduction of specific substituents on the urea backbone. These synthetic approaches are designed to achieve high yields and selectivity for desired functional groups (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives is crucial for understanding their chemical behavior and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate the three-dimensional structure and electronic properties of these compounds. These analyses reveal the planarity or non-planarity of the molecule, the presence of intramolecular hydrogen bonds, and how these features affect the molecule's reactivity and interaction with other molecules (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has identified derivatives of the N-(3,4-dimethoxyphenyl) urea class as potent inhibitors of DNA topoisomerases, critical enzymes for DNA replication and cell division. This activity suggests their potential as antiproliferative agents against cancer cells. For instance, studies on new asymmetric ureas and thioureas have shown significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, highlighting their promising antiproliferative action (Esteves-Souza et al., 2006). Additionally, unsymmetrical 1,3-disubstituted ureas exhibited anticancer activities, with certain compounds showing in vitro antitumor activity against a prostate cancer cell line (Mustafa et al., 2014).
Plant Somatic Embryogenesis
Diphenylurea derivatives have been explored for their ability to induce somatic embryogenesis in Citrus species. These compounds, including N-phenyl-N'-benzothiazol-6-ylurea (PBU), have shown to stimulate the induction of somatic embryos, presenting a novel approach to enhancing plant embryogenic performance compared to traditional cytokinins (Carra et al., 2006).
Enzyme Inhibition
Urea derivatives have also been investigated for their enzyme inhibition properties. A study focusing on unsymmetrical 1,3-disubstituted ureas revealed their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. This enzyme inhibition capability suggests potential applications in treating diseases related to these enzymes' malfunctions (Mustafa et al., 2014).
Corrosion Inhibition
In the field of materials science, urea derivatives have been evaluated for their effectiveness as corrosion inhibitors. These compounds have been shown to form protective layers on metal surfaces, significantly reducing corrosion in acidic environments. This research opens up potential applications in protecting industrial machinery and infrastructure from corrosive damage (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-4-10-18-21(12-14)30-22(26-18)15-5-7-16(8-6-15)24-23(27)25-17-9-11-19(28-2)20(13-17)29-3/h4-13H,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNXBGQXKOTXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)


![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)
![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)